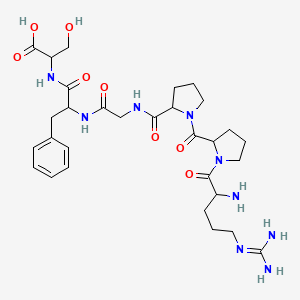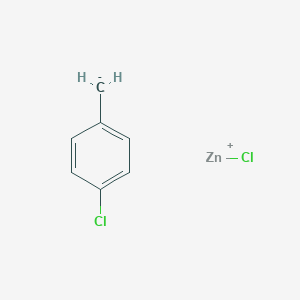
1-chloro-4-methanidylbenzene;chlorozinc(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-4-methanidylbenzene;chlorozinc(1+) is an organozinc compound with the chemical formula C7H6Cl2Zn. This compound is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the first position, and a methanidyl group is attached at the fourth position. The zinc ion is coordinated with the chlorine atom, forming a chlorozinc complex. This compound is used in various organic synthesis reactions due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-4-methanidylbenzene;chlorozinc(1+) can be synthesized through the reaction of 1-chloro-4-methanidylbenzene with zinc chloride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include:
- Temperature: Room temperature to 50°C
- Reaction time: 1-2 hours
- Inert atmosphere: Nitrogen or argon gas
Industrial Production Methods
In an industrial setting, the production of 1-chloro-4-methanidylbenzene;chlorozinc(1+) involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process includes:
- Use of high-purity reagents to minimize impurities
- Continuous monitoring of reaction parameters such as temperature, pressure, and concentration
- Implementation of safety measures to handle reactive intermediates and by-products
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-methanidylbenzene;chlorozinc(1+) undergoes various types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Coupling reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Oxidation reactions: The methanidyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are used under basic conditions.
Coupling reactions: Palladium or nickel catalysts are commonly used in the presence of ligands such as triphenylphosphine.
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Major Products Formed
Substitution reactions: Products include 1-hydroxy-4-methanidylbenzene, 1-alkoxy-4-methanidylbenzene, or 1-amino-4-methanidylbenzene.
Coupling reactions: Products include biaryl compounds or alkyl-substituted benzene derivatives.
Oxidation reactions: Products include 1-chloro-4-formylbenzene or 1-chloro-4-carboxybenzene.
Scientific Research Applications
1-chloro-4-methanidylbenzene;chlorozinc(1+) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex aromatic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving organozinc compounds and their interactions with biological molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-chloro-4-methanidylbenzene;chlorozinc(1+) involves the formation of reactive intermediates that facilitate the formation of new carbon-carbon bonds. The zinc ion coordinates with the chlorine atom, stabilizing the intermediate and enhancing its reactivity. The molecular targets and pathways involved include:
Coordination with nucleophiles: The zinc ion acts as a Lewis acid, coordinating with nucleophiles and facilitating their attack on the electrophilic carbon atom.
Formation of organozinc intermediates: The compound forms organozinc intermediates that can undergo further reactions to form new products.
Comparison with Similar Compounds
1-chloro-4-methanidylbenzene;chlorozinc(1+) can be compared with other similar compounds such as:
1-chloro-2-methanidylbenzene;chlorozinc(1+): Similar structure but with the methanidyl group at the second position. It exhibits similar reactivity but different regioselectivity in reactions.
1-chloro-4-methylbenzene: Lacks the zinc ion, making it less reactive in coupling reactions but still useful in substitution and oxidation reactions.
4-chlorotoluene: Similar to 1-chloro-4-methylbenzene but with a different naming convention. It is used in similar applications but without the enhanced reactivity provided by the zinc ion.
The uniqueness of 1-chloro-4-methanidylbenzene;chlorozinc(1+) lies in its ability to form stable organozinc intermediates, making it highly valuable in organic synthesis and industrial applications.
Properties
Molecular Formula |
C7H6Cl2Zn |
|---|---|
Molecular Weight |
226.4 g/mol |
IUPAC Name |
1-chloro-4-methanidylbenzene;chlorozinc(1+) |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
GIUOJMHOGPURPS-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)Cl.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


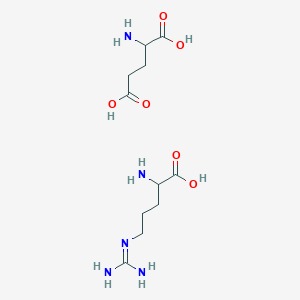
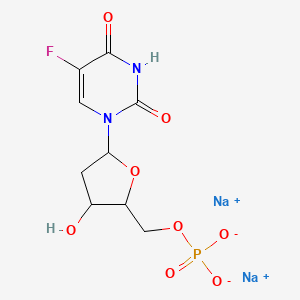
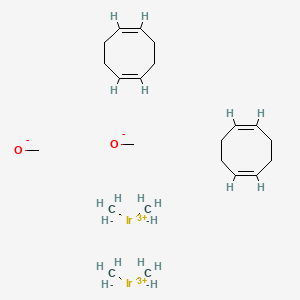
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B13388583.png)


![1-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13388599.png)
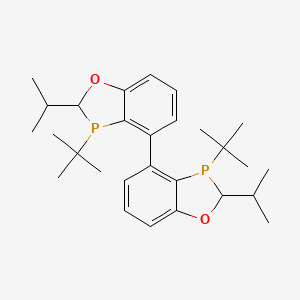
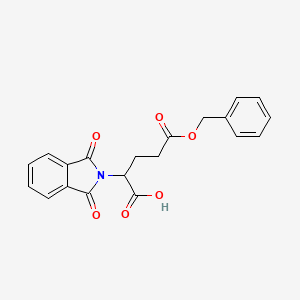
![[3-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B13388616.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate](/img/structure/B13388626.png)
![6-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13388638.png)
![4-amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13388639.png)
